molecular formula C5H9NO B156444 (R)-2-hydroxy-3-methylbutanenitrile CAS No. 10021-64-4

(R)-2-hydroxy-3-methylbutanenitrile

Cat. No.: B156444
CAS No.: 10021-64-4
M. Wt: 99.13 g/mol
InChI Key: YRBPUNHOIVAUFA-YFKPBYRVSA-N
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Description

(R)-2-hydroxy-3-methylbutanenitrile is a useful research compound. Its molecular formula is C5H9NO and its molecular weight is 99.13 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

(R)-2-hydroxy-3-methylbutanenitrile serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for diverse reactivity patterns in oxidation, reduction, and substitution reactions.

  • Oxidation : Can be oxidized to form 2-oxo-3-methylbutanenitrile.
  • Reduction : The nitrile group can be reduced to form 2-amino-3-methylbutanol.
  • Substitution : The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Biological Applications

Biochemical Pathways

Research indicates that this compound is involved in several metabolic pathways. It is produced through the hydrolysis of glycosides by enzymes such as cytosolic beta-glucosidase, which plays a role in the metabolism of dietary flavonoids.

Dietary Impact Studies

Recent studies have highlighted the compound's potential role as a biomarker for dietary intake. For instance:

StudyFindings
Study 1Increased plasma levels of this compound were observed after the consumption of flavonoid-rich diets.
Study 2Proposed use of this compound as a biomarker for assessing dietary intake.
Study 3Investigated enzymatic pathways leading to the production of this compound from dietary sources.

These findings suggest that monitoring levels of this compound could provide insights into nutritional habits and health outcomes.

Medical Research

Therapeutic Potential

Ongoing research is exploring the therapeutic applications of this compound. Its interactions with various enzymes and proteins may lead to potential drug development opportunities. The compound's effects on cellular metabolism and gene expression are areas of active investigation.

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is utilized in the production of specialty chemicals. Its synthesis typically involves the reaction of isobutyraldehyde with hydrogen cyanide under controlled conditions to ensure high yield and purity.

Case Studies

  • Synthesis Optimization :
    • A study focused on optimizing the continuous flow reactor conditions for synthesizing this compound, resulting in improved yields and reduced by-product formation.
  • Enzymatic Studies :
    • Research investigating the enzymatic conversion pathways leading to this compound has provided insights into its metabolic role in different organisms, highlighting its significance in food sources like okra and beans.

Properties

CAS No.

10021-64-4

Molecular Formula

C5H9NO

Molecular Weight

99.13 g/mol

IUPAC Name

(2R)-2-hydroxy-3-methylbutanenitrile

InChI

InChI=1S/C5H9NO/c1-4(2)5(7)3-6/h4-5,7H,1-2H3/t5-/m0/s1

InChI Key

YRBPUNHOIVAUFA-YFKPBYRVSA-N

SMILES

CC(C)C(C#N)O

Isomeric SMILES

CC(C)[C@H](C#N)O

Canonical SMILES

CC(C)C(C#N)O

Origin of Product

United States

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